2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core with a cyclopropyl group at the 2-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a wide range of targets due to their broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific target and the biological activity of the compound. For example, some imidazole derivatives show antimicrobial activity, suggesting they may interact with targets in bacteria or fungi to inhibit their growth .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some imidazole derivatives have been found to have anti-inflammatory and antitumor activities, suggesting they may affect pathways related to inflammation and cell proliferation .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, although specific information would depend on the exact structure of the compound.
Result of Action
The result of the compound’s action would depend on its specific biological activity. For example, if the compound has antimicrobial activity, the result might be the inhibition of growth or killing of the microorganism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropyl-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
- 2-Cyclopropyl-1H-benzo[d]imidazole-6-carboxylic acid
- 2-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid
Uniqueness
2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
IUPAC Name |
2-cyclopropyl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXFPZUFVDVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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